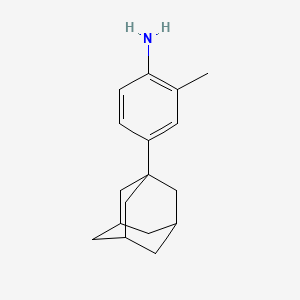

4-Adamantan-1-yl-2-methyl-phenylamine

Description

Historical Context and Evolution of Adamantane (B196018) Chemistry in Organic Synthesis

Adamantane (C₁₀H₁₆) is a unique, cage-like hydrocarbon whose carbon framework is a subunit of the diamond lattice, earning it the designation of the simplest "diamondoid". wikipedia.orgchemistrylearner.com Its existence was first postulated in 1924 by H. Decker, who named the theoretical molecule "decaterpene". wikipedia.orgchemistrylearner.com It wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. wikipedia.orgacs.org The first successful, albeit impractical, laboratory synthesis was achieved by Vladimir Prelog in 1941. wikipedia.orgacs.orgworldscientific.com A pivotal moment in adamantane chemistry came in 1957 when Paul von Ragué Schleyer discovered an efficient Lewis-acid catalyzed rearrangement method for its synthesis, making adamantane and its derivatives widely accessible for research. chemistrylearner.comresearchgate.net

The discovery and availability of adamantane launched a new field of chemistry focused on polyhedral organic compounds. wikipedia.org Its structure is exceptionally rigid, thermally stable, and virtually strain-free. wikipedia.orgworldscientific.com These properties, along with its distinct lipophilicity, have made the adamantane moiety a valuable building block in various scientific domains, including materials science, nanotechnology, and particularly medicinal chemistry. worldscientific.comguidechem.com The incorporation of an adamantyl group into a molecule can significantly alter its pharmacological profile, a strategy that has led to the development of several approved drugs such as the antiviral agent Amantadine (1-aminoadamantane) and the Alzheimer's disease medication Memantine. wikipedia.orgnih.govmdpi.com

Table 1: Physicochemical Properties of Adamantane

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₆ | wikipedia.org |

| Molar Mass | 136.23 g/mol | nih.gov |

| Appearance | White crystalline powder | wikipedia.orgnih.gov |

| Melting Point | 270 °C (sublimes) | wikipedia.orgchemistrylearner.com |

| Density | 1.07 g/cm³ | wikipedia.orgchemistrylearner.com |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents | wikipedia.orgjinchemical.com |

| Structure | Rigid, strain-free, cage-like | wikipedia.org |

Fundamental Characteristics of Anilines as Versatile Chemical Building Blocks

Aniline (B41778), also known as phenylamine or benzenamine, is the simplest aromatic amine, consisting of a phenyl group attached to an amino group (-NH₂). geeksforgeeks.orgbyjus.comwikipedia.org With the chemical formula C₆H₅NH₂, it serves as a foundational structure for a vast array of more complex molecules. geeksforgeeks.orgbyjus.com Aniline is a commodity chemical of significant industrial importance and a versatile starting material for the synthesis of fine chemicals. wikipedia.orgincheechem.com

The utility of aniline as a building block stems from the reactivity of both the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom makes aniline a weak base and a nucleophile. geeksforgeeks.orgvedantu.com It readily reacts with acids to form anilinium salts and with acylating agents to produce amides. vedantu.com The amino group is also a strongly activating, ortho-para directing group for electrophilic aromatic substitution reactions, making the phenyl ring susceptible to reactions like halogenation, nitration, and sulfonation. geeksforgeeks.org

This reactivity profile has established anilines as indispensable precursors in numerous industries. They are fundamental to the production of dyes, polymers such as polyurethanes, agrochemicals, and rubber processing chemicals. geeksforgeeks.orgincheechem.com In the pharmaceutical sector, the aniline scaffold is a core component of many drugs, and the development of new synthetic routes to functionalized aniline derivatives remains an active area of research. incheechem.comresearchgate.netchemistryworld.com

Table 2: Physicochemical Properties of Aniline

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₅NH₂ | geeksforgeeks.orgbyjus.com |

| Molar Mass | 93.13 g/mol | |

| Appearance | Colorless to yellowish oily liquid | geeksforgeeks.orgnih.gov |

| Melting Point | -6.3 °C | geeksforgeeks.orgvedantu.com |

| Boiling Point | 184 °C | geeksforgeeks.orgdcceew.gov.au |

| Density | 1.022 g/cm³ | incheechem.com |

| Solubility | Slightly soluble in water; soluble in organic solvents | geeksforgeeks.orgbyjus.comvedantu.com |

| Basicity (pKb) | ~9.4 | quora.com |

Conceptual Framework for Investigating Steric and Electronic Effects of Adamantyl and Methyl Substituents in Phenylamines

The chemical behavior of 4-Adamantan-1-yl-2-methyl-phenylamine is governed by the interplay of steric and electronic effects imparted by its substituents. The adamantyl group, positioned para to the amine, is exceptionally bulky. nih.gov This steric bulk primarily influences how the molecule interacts with other molecules or surfaces, potentially dictating binding selectivity in a biological context or controlling access to a catalytic site. nih.govnih.gov Electronically, the adamantyl group is considered a weak electron-donating group through induction.

The methyl group at the ortho position exerts both steric and electronic influences directly on the adjacent amino group. Electronically, the methyl group is a well-known electron-donating group via induction and hyperconjugation. derpharmachemica.com This effect increases the electron density on the nitrogen atom, which would be expected to increase the basicity of the amine compared to unsubstituted aniline. doubtnut.com

Significance of the this compound Scaffold in Advanced Chemical Design

The this compound molecule represents a highly specialized chemical scaffold with significant potential in advanced chemical design, particularly in medicinal chemistry and materials science. This significance arises from the unique combination of properties conferred by its specific substitution pattern.

The adamantyl moiety is a proven "lipophilic bullet" in drug design, used to increase a molecule's fat-solubility, which can enhance its ability to cross biological membranes and improve its pharmacological profile. nih.gov Its rigid, three-dimensional structure can serve as a robust anchor for binding to biological targets like enzymes or receptors, and its steric bulk can confer selectivity. nih.govnih.gov Adamantane derivatives are used clinically as antiviral, antidiabetic, and neurological agents. nih.govnih.gov

The aniline core provides a versatile platform for further chemical modification. The amino group can be readily derivatized to form amides, sulfonamides, or other functional groups, allowing for the systematic exploration of structure-activity relationships. The aromatic ring itself can undergo further substitution if required.

The ortho-methyl group acts as a crucial modulator. It sterically shields the amino group, which can enhance the metabolic stability of the compound by hindering enzymatic access. rsc.org This steric influence can also lock the molecule into specific conformations, which can be advantageous for achieving high-affinity binding to a target. The combination of the bulky para-adamantyl group and the sterically influential ortho-methyl group creates a unique topographical and electronic profile, making this compound a valuable building block for designing novel ligands, highly specific pharmaceutical agents, and advanced functional materials. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(1-adamantyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-11-4-15(2-3-16(11)18)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFALXUTWUMWNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 4 Adamantan 1 Yl 2 Methyl Phenylamine Systems

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to confirming the molecular structure and purity of 4-Adamantan-1-yl-2-methyl-phenylamine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of each atom, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment and Purity

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from analogous adamantyl-substituted anilines and fundamental principles of NMR spectroscopy. acs.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, methyl, and adamantyl protons.

Aromatic Protons: The phenyl ring protons would appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the substitution pattern, three distinct signals are expected, likely appearing as a doublet, a second doublet, and a singlet or narrowly coupled multiplet, reflecting their unique electronic environments.

Amine Proton (N-H): A broad singlet corresponding to the amine proton is anticipated, with a chemical shift that can vary depending on solvent and concentration. In similar N-adamantylanilines, this signal appears around δ 3.9 ppm. acs.org

Methyl Protons (-CH₃): The methyl group attached to the phenyl ring would produce a sharp singlet, typically in the upfield region of the aromatic spectrum (around δ 2.0-2.5 ppm).

Adamantyl Protons: The adamantyl group's protons produce a characteristic set of signals. Due to the cage-like structure, these protons are in different chemical environments. Typically, broad multiplets or singlets are observed between δ 1.6 and 2.2 ppm. acs.orgnih.gov The bridgehead protons (CH) often appear at a different chemical shift than the methylene protons (CH₂).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected for the phenyl ring carbons. The chemical shifts are influenced by the electron-donating amine group and the methyl substituent. The carbon atom attached to the adamantyl group (C4) and the one attached to the methyl group (C2) would be significantly shifted. mdpi.com

Adamantyl Carbons: The adamantyl cage has four distinct carbon environments in a substituted system: the quaternary carbon attached to the phenyl ring, the bridgehead methine carbons (CH), and two sets of methylene carbons (CH₂). These typically appear in the δ 29-55 ppm range. researchgate.net

Methyl Carbon (-CH₃): A single signal in the upfield region (δ 18-25 ppm) is expected for the methyl carbon.

The table below summarizes the predicted chemical shifts for this compound based on known data for similar structures.

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| Amine NH | 3.5 - 4.5 (broad) | N/A |

| Adamantyl CH, CH₂ | 1.6 - 2.2 | 29 - 55 |

| Methyl CH₃ | 2.0 - 2.5 | 18 - 25 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and study the fragmentation of the molecule under ionization, providing further structural confirmation. For this compound (C₁₇H₂₃N), the expected molecular weight is approximately 241.18 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be observed at m/z 241. The fragmentation pattern of adamantyl-containing compounds is often dominated by the stability of the adamantyl cation. nih.govnih.gov

The most prominent fragmentation pathway is the cleavage of the bond between the adamantyl group and the phenyl ring, leading to the formation of the highly stable 1-adamantyl cation. nih.gov

Key Expected Fragments:

m/z 241: The molecular ion [C₁₇H₂₃N]⁺˙.

m/z 135: This is the base peak in many adamantane (B196018) derivatives, corresponding to the adamantyl cation [C₁₀H₁₅]⁺. Its high intensity is due to its significant stability. nih.gov

m/z 106: This fragment corresponds to the remaining [C₇H₈N]⁺ portion of the molecule after the loss of the adamantyl group.

Other Fragments: Smaller fragments arising from the adamantyl cage itself (e.g., m/z 93, 79, 67) may also be observed, consistent with the known fragmentation of adamantane. nih.gov

The predicted fragmentation data is summarized in the table below.

| m/z Value | Proposed Fragment Ion | Commonality |

| 241 | [C₁₇H₂₃N]⁺˙ (Molecular Ion) | Parent ion peak |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) | Often the base peak due to high stability nih.govnih.gov |

| 106 | [H₂N-C₆H₃-CH₃]⁺ (2-methyl-phenylamine radical cation) | Result of adamantyl group loss |

| 93, 79, 67 | Fragments from adamantyl cage decomposition | Characteristic of adamantane fragmentation nih.gov |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related adamantyl-substituted aromatic compounds allows for a detailed discussion of its likely solid-state features. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Short Contacts)

The bulky adamantyl group plays a dominant role in determining the crystal packing. Due to its size and non-planar shape, it disrupts efficient π-stacking between the aromatic rings of adjacent molecules. Instead, the crystal packing is often governed by weaker, non-covalent interactions.

Hydrogen Bonding: The amine (N-H) group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···π interactions with neighboring molecules. However, the steric bulk of the adjacent adamantyl and methyl groups may hinder the formation of strong, directional hydrogen bonds.

van der Waals Forces and Short Contacts: Given the large, saturated hydrocarbon framework of the adamantyl group, van der Waals forces are a primary driver of the crystal packing. Hirshfeld surface analysis of similar adamantane structures shows that H···H contacts account for a very large percentage of all intermolecular contacts, highlighting the importance of shape-fitting (steric) effects in the crystal lattice. researchgate.net Rare short contacts, such as N···N interactions, have also been observed in some adamantyl-aniline crystals. nih.gov

Investigation of Conformational Preferences and Torsional Angles

The orientation of the adamantyl and methyl groups relative to the phenylamine ring is a key conformational feature. This is described by torsional angles (dihedral angles).

C(aryl)-N Torsion Angle: The planarity of the nitrogen atom and its conjugation with the aromatic ring are important factors. In many anilines, the nitrogen atom is sp²-hybridized, allowing its lone pair to delocalize into the π-system. However, steric hindrance from ortho-substituents can force the amino group to twist out of the plane of the ring, reducing this conjugation. mdpi.com

C(aryl)-C(adamantyl) Torsion Angle: The rotation around the bond connecting the phenyl ring to the adamantyl cage determines the relative orientation of these two bulky groups. Studies on related structures show that the adamantyl group can deviate significantly from the plane of the aniline (B41778) moiety, with reported torsion angles as large as 80.7° in sterically hindered systems. acs.org This twisting minimizes steric repulsion between the ortho-methyl group and the adamantyl cage.

The table below lists key torsional angles that define the conformation of such systems.

| Torsion Angle Definition | Description | Expected Influence |

| C(aryl)-C(aryl)-N-H | Defines the twist of the amino group relative to the ring | Influenced by steric hindrance from the ortho-methyl group, affecting N-atom planarity. |

| C(aryl)-C(aryl)-C(adamantyl)-C(adamantyl) | Defines the rotation of the adamantyl group around its bond to the ring | Large deviations from planarity are expected to minimize steric clash. acs.org |

Dynamic Spectroscopic Studies for Conformational Mobility and Rotational Barriers

In solution, molecules like this compound are not static but undergo dynamic processes, primarily rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying this conformational mobility and quantifying the energy barriers associated with these rotations. nih.govmdpi.com

Two key rotational processes are of interest in this system:

Rotation around the C(aryl)-N bond: This rotation can be hindered by the presence of the ortho-methyl group. In many N-aryl systems, the barrier to rotation is high enough to be measured by DNMR. As the temperature is lowered, the rotation slows, and if distinct conformers exist (e.g., due to different orientations of the N-H bond relative to the methyl group), separate signals may be observed in the NMR spectrum. The temperature at which these signals coalesce can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotation. scielo.org.mxnih.gov

Rotation around the C(aryl)-C(adamantyl) bond: The bond connecting the bulky adamantyl group to the phenyl ring is also subject to hindered rotation. The steric interaction between the adamantyl cage and the ortho-methyl group creates a significant rotational barrier. This barrier dictates the conformational flexibility of the molecule in solution. Computational studies and DNMR experiments on similar sterically crowded molecules have been used to quantify these barriers, which can range from a few kcal/mol to over 20 kcal/mol depending on the size of the interacting groups. mdpi.com

While experimental data for this compound is not available, the presence of both an ortho-methyl group and a para-adamantyl group suggests that the rotational dynamics would be complex and measurable, providing valuable insight into the molecule's conformational energy landscape.

Theoretical and Computational Chemistry Studies on 4 Adamantan 1 Yl 2 Methyl Phenylamine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has been a cornerstone in the computational investigation of adamantane (B196018) derivatives and substituted anilines. By approximating the electron density of a molecule, DFT methods can accurately predict a wide range of molecular properties.

The energetic landscape of the molecule can be further explored by identifying various local minima and the transition states that connect them. This provides insight into the molecule's flexibility and the energy barriers for conformational changes. For substituted anilines, the planarity of the amino group and its orientation relative to the aromatic ring are key conformational variables.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (B41778) Analogue (DFT B3LYP/6-31G*) (Note: This table presents typical values for a structurally similar molecule as found in computational chemistry literature, not experimental data for 4-Adamantan-1-yl-2-methyl-phenylamine.)

| Parameter | Value |

| C-N Bond Length (Å) | 1.405 |

| C-C (Aromatic) Bond Length (Å) | 1.390 - 1.401 |

| N-H Bond Length (Å) | 1.012 |

| C-N-H Bond Angle (°) | 112.5 |

| Phenyl Ring Dihedral Angle (°) | ~0 (near planar) |

| Amino Group Pyramidalization Angle (°) | ~20-30 |

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. escholarship.org

For aniline and its derivatives, the HOMO is typically localized on the phenyl ring and the nitrogen atom of the amino group, reflecting the electron-rich nature of this moiety. The LUMO is generally distributed over the aromatic ring. The presence of the electron-donating methyl and adamantyl groups is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity towards electrophiles.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. For substituted anilines, the MEP typically shows a region of negative potential (electron-rich) around the nitrogen atom and the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group exhibit a positive potential (electron-poor).

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Aniline Analogue (DFT B3LYP/6-31G*) (Note: This table presents typical values for a structurally similar molecule as found in computational chemistry literature, not experimental data for this compound.)

| Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.15 |

| HOMO-LUMO Gap | 5.10 |

DFT calculations are widely used to predict various spectroscopic parameters, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. For substituted anilines, the calculation of 13C and 15N NMR chemical shifts has been successfully used to investigate their conformations. nih.gov By comparing the calculated spectra with experimental data, it is possible to validate the computed structures and gain a more detailed understanding of the molecule's properties.

The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, as well as by considering solvent effects. Machine learning techniques are also being integrated with DFT calculations to improve the accuracy of NMR chemical shift predictions. ksu.edu.sa

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. For a molecule like this compound, MD simulations can be used to explore its dynamic behavior in different solvents. researchgate.netbohrium.comsemanticscholar.org

These simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and properties. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the amino group. The bulky and hydrophobic adamantyl group, on the other hand, would likely be surrounded by a structured cage of water molecules. Understanding these solvent effects is crucial, as many chemical and biological processes occur in solution. researchgate.netksu.edu.samdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Understanding Structural Influences on Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical properties. For adamantane derivatives and substituted anilines, QSAR studies have been employed to understand how structural modifications influence properties such as lipophilicity and toxicity. nih.gov

In a QSAR study, various molecular descriptors are calculated for each compound in a dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or partial least squares are then used to build a mathematical model that correlates these descriptors with the property of interest. Such models can be used to predict the properties of new, unsynthesized compounds and to guide the design of molecules with desired characteristics. nih.gov

Computational Assessment of Steric Hindrance and Electronic Inductive Effects Imparted by Adamantyl and Methyl Groups

The adamantyl and methyl groups in this compound exert significant steric and electronic effects that modulate its properties. The adamantyl group is exceptionally bulky, and its presence can sterically hinder reactions at nearby positions on the aromatic ring. This steric hindrance can also influence the preferred conformation of the molecule.

Electronically, both the adamantyl and methyl groups are electron-donating through an inductive effect. This electron donation increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to these substituents. This increased electron density activates the ring towards electrophilic substitution reactions. Computational methods can quantify these steric and electronic effects through the calculation of parameters such as steric maps and atomic charges.

Reactivity and Derivatization Chemistry of the 4 Adamantan 1 Yl 2 Methyl Phenylamine Scaffold

Reactions at the Amine Nitrogen Atom

The lone pair of electrons on the amine nitrogen of 4-Adamantan-1-yl-2-methyl-phenylamine is available for nucleophilic attack, though its reactivity is tempered by the steric hindrance imposed by the adjacent methyl group and the bulky adamantyl group in the para position.

Alkylation and Acylation Reactions

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved, although the steric hindrance around the nitrogen atom necessitates careful selection of reagents and reaction conditions. While direct alkylation with bulky alkyl halides may be challenging, methylation can be accomplished using reagents like methanol in the presence of a suitable catalyst. For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the N-methylation of anilines with methanol, a process that can be applied to sterically hindered substrates. Visible-light-induced N-alkylation presents another modern approach that can be effective for anilines, including those with significant steric hindrance.

Acylation: Acylation of the amine to form amides is a common transformation. However, the reduced nucleophilicity and steric hindrance of this compound can make this reaction challenging with standard coupling reagents. More reactive acylating agents, such as acyl chlorides, may be required, potentially in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction, especially with less reactive aryl amines. For particularly hindered substrates, alternative methods like the in situ formation of acyl fluorides followed by reaction at elevated temperatures have proven effective.

| Reagent/Catalyst | Product Type | Key Considerations |

| Methanol / Ru-catalyst | N-Methylated amine | Effective for hindered anilines |

| Acyl chloride / (DMAP) | Amide | May require catalyst for less reactive amines |

| In situ generated acyl fluoride | Amide | Useful for sterically demanding substrates |

Formation of Amides and Ureas

Amides: As mentioned, amide bond formation is a key reaction. The synthesis of sterically hindered amides often requires specialized methods. One approach involves the direct coupling of Grignard reagents to isocyanates, which provides a robust route to this class of compounds.

Ureas: The formation of urea derivatives from this compound can be achieved through reaction with isocyanates. The steric hindrance of the aniline (B41778) may influence the reaction rate but does not typically prevent the formation of the corresponding urea. A one-pot synthesis of ureas from Boc-protected amines via in situ generation of isocyanates is a practical method that can be applied to a variety of amines. Another approach involves the reaction of anilines with carbon dioxide and an amine in the presence of a phosphine reagent and a dehydrating agent.

| Reagent | Product Type | Method |

| Isocyanate | Urea | Direct reaction |

| Boc-protected amine / 2-chloropyridine & Tf2O | Urea | In situ isocyanate generation |

| CO2, amine, PBu3, DBAD | Urea | One-pot synthesis |

Conversion to Isothiocyanates and Thiosemicarbazides

Isothiocyanates: The conversion of the primary amine to an isothiocyanate is a valuable transformation for the synthesis of various biologically active molecules. This can be accomplished through a one-pot, two-step procedure involving the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which is then treated with a desulfurization reagent. For sterically hindered amines, such as those with an adamantyl group, this method has been shown to be effective. A variety of desulfurization agents can be employed, including 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−).

Thiosemicarbazides: Thiosemicarbazides can be synthesized from the corresponding isothiocyanate. The reaction of an aryl isothiocyanate with hydrazine hydrate typically proceeds smoothly to yield the 4-aryl-thiosemicarbazide. Given the successful synthesis of adamantyl isothiocyanates, the subsequent conversion to the thiosemicarbazide derivative of the this compound scaffold is a feasible synthetic route.

| Starting Material | Reagent(s) | Product |

| This compound | 1. CS2, Base 2. Desulfurization agent | 4-Adamantan-1-yl-2-methyl-phenyl isothiocyanate |

| 4-Adamantan-1-yl-2-methyl-phenyl isothiocyanate | Hydrazine hydrate | 1-(4-Adamantan-1-yl-2-methyl-phenyl)thiosemicarbazide |

Reactions on the Substituted Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents.

Further Electrophilic Aromatic Substitution with Consideration of Directing Effects and Steric Factors

The amino group is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate. The methyl group is also an activating group and an ortho-, para-director through an inductive effect. In this compound, the para position is blocked by the bulky adamantyl group. Therefore, incoming electrophiles are directed to the positions ortho to the amino group (positions 3 and 5) and the position ortho to the methyl group (position 3) and para to the methyl group (position 5).

The combined directing effects of the amino and methyl groups strongly favor substitution at positions 3 and 5. However, the steric bulk of the adamantyl group and the methyl group will significantly influence the regioselectivity. The position ortho to the methyl group (position 3) is sterically hindered by the adjacent methyl group itself. The position ortho to the amino group and meta to the methyl group (position 5) is also subject to steric hindrance from the large adamantyl group in the para position. Consequently, electrophilic substitution reactions on this scaffold are expected to be challenging and may lead to a mixture of products or require forcing conditions. The steric hindrance at the ortho positions can sometimes lead to substitution at the meta position, despite the electronic directing effects.

| Position | Directing Effect of -NH2 | Directing Effect of -CH3 | Steric Hindrance | Predicted Reactivity |

| 3 | Ortho (activating) | Ortho (activating) | High (from -CH3) | Possible, but hindered |

| 5 | Ortho (activating) | Para (activating) | Moderate (from adamantyl) | Likely favored position |

| 6 | Meta (deactivating) | Ortho (activating) | High (from -NH2) | Unlikely |

Functional Group Interconversions on Existing Substituents

Reactions of the Methyl Group: The benzylic methyl group can undergo functionalization. Benzylic bromination, using N-bromosuccinimide (NBS) and a radical initiator, can introduce a bromine atom, which can then be further transformed. masterorganicchemistry.comchemistrysteps.comlibretexts.orgresearchgate.net For example, the resulting benzyl bromide can be a precursor for nucleophilic substitution reactions. Oxidation of the benzylic methyl group to a carboxylic acid is also a possible transformation, typically requiring strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. masterorganicchemistry.comnih.govorganic-chemistry.org However, the presence of the electron-rich aniline ring may lead to side reactions under harsh oxidative conditions.

Reactions of the Adamantyl Group: The adamantane (B196018) cage is generally robust and resistant to many chemical transformations. However, functionalization is possible under specific conditions. Free-radical halogenation can introduce a halogen atom onto the adamantyl cage, with a preference for the tertiary (bridgehead) positions. acs.orgacs.org Given that the adamantyl group is already attached at a bridgehead position, further substitution on the cage would likely occur at other tertiary positions if available, or at secondary positions under more forcing conditions. The adamantyl group is generally stable to acidic and basic conditions, although very strong acids can potentially lead to cage-opening or rearrangement reactions. chemistrysteps.comresearchgate.netacs.orgmasterorganicchemistry.com

| Substituent | Reaction Type | Reagents | Potential Product |

| Methyl | Benzylic Bromination | NBS, radical initiator | 4-Adamantan-1-yl-2-(bromomethyl)-phenylamine |

| Methyl | Oxidation | KMnO4 or H2CrO4 | 4-Adamantan-1-yl-2-amino-benzoic acid |

| Adamantyl | Free-radical Halogenation | e.g., Br2, light | Halogenated adamantyl derivative |

Influence of Adamantyl and Methyl Groups on Reaction Selectivity and Kinetics

The reactivity of the this compound molecule is a nuanced interplay of the electronic and steric effects imparted by its substituents. The methyl group at the ortho position and the adamantyl group at the para position to the amine each play a critical role in dictating the outcomes of chemical transformations.

The methyl group at the C-2 position introduces a moderate steric hindrance around the amino group. This can influence the approach of reagents, potentially favoring reactions at the less hindered para-position relative to the amine if it were unsubstituted. Electronically, the methyl group is weakly electron-donating through an inductive effect, which can slightly increase the electron density of the aromatic ring and the nucleophilicity of the amino group. In studies comparing the kinetics of oxidation of aniline and o-toluidine, it has been observed that the ortho-methyl group can influence the rate of reaction. For instance, the energy of activation for the oxidation of o-toluidine was found to be lower than that of aniline (18.4 kcal/mol for o-toluidine vs. 20.7 kcal/mol for aniline), suggesting a kinetic accelerating effect in this specific reaction. However, in other reactions like halogenation, the steric hindrance of the ortho-methyl group can lead to different kinetic profiles compared to aniline or p-toluidine. iosrjournals.org

The interplay between the ortho-methyl group and the para-adamantyl group can lead to complex effects on reaction kinetics and selectivity. For instance, in electrophilic aromatic substitution reactions, the directing effects of the amino and methyl groups would typically favor substitution at the positions ortho and para to the amino group. However, the adamantyl group at the para position blocks this site, and the methyl group at one ortho position introduces steric hindrance. This would likely direct incoming electrophiles to the remaining unsubstituted ortho position (C-6) and the meta position (C-3 and C-5), with the precise outcome depending on the nature and size of the electrophile and the reaction conditions.

The following table summarizes the expected influence of the substituents on various reaction types:

| Reaction Type | Influence of Methyl Group (ortho) | Influence of Adamantyl Group (para) | Predicted Outcome for this compound |

| Electrophilic Aromatic Substitution | Weakly activating, steric hindrance at C-3 | Steric hindrance, blocks C-4 | Substitution favored at C-6 and potentially C-3/C-5. |

| N-Alkylation / N-Acylation | Steric hindrance may slow reaction rate | Minimal direct electronic effect, may influence reagent approach | Reaction at the nitrogen atom, kinetics may be reduced compared to aniline. |

| Oxidation | Can influence reaction rate (e.g., lower activation energy) | May sterically hinder approach of oxidizing agent | Oxidation of the amino group or aromatic ring, with rates influenced by both groups. |

| Coupling Reactions (e.g., Buchwald-Hartwig) | Steric hindrance can affect ligand coordination and reaction rate | Steric bulk may influence catalyst approach | Feasible, but reaction conditions may need optimization to overcome steric hindrance. |

Cyclization Reactions to Form Fused Heterocyclic Systems

The arrangement of a primary amine and an ortho-methyl group in this compound makes it a suitable precursor for the synthesis of various fused heterocyclic systems, particularly those containing a nitrogen atom. Several classical and modern synthetic methodologies can be envisioned for the construction of such polycyclic structures.

Quinoline Synthesis:

Quinolines are a prominent class of nitrogen-containing heterocycles. Several named reactions that utilize anilines as starting materials could potentially be adapted for the cyclization of this compound.

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form quinolines. wikipedia.orgsynarchive.com For the target compound, reaction with an α,β-unsaturated aldehyde or ketone could lead to the formation of a substituted quinoline. The methyl group would become part of the newly formed heterocyclic ring.

Skraup Synthesis: A classic method for quinoline synthesis, the Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgresearchgate.net This harsh reaction condition might be challenging for the adamantyl-substituted compound, but if successful, would yield a quinoline fused to the benzene ring.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. nih.goviipseries.org While the target molecule itself is not a 2-aminoaryl ketone, it could be derivatized to incorporate the necessary functionality for a subsequent Friedländer cyclization. For instance, acylation of the amino group followed by oxidation of the methyl group to a ketone could provide a suitable precursor. An indirect Friedländer approach using 2-aminobenzyl alcohols and ketones has also been developed, which could be a potential route if the methyl group of the target compound is first oxidized to a hydroxymethyl group. researchgate.netrsc.orgresearchgate.net

Acridine Synthesis:

Acridines are another important class of fused nitrogen heterocycles. Their synthesis often involves the cyclization of diphenylamine derivatives.

Bernthsen Acridine Synthesis: This method involves the condensation of a diphenylamine with a carboxylic acid in the presence of zinc chloride. pharmaguideline.com this compound could first be arylated on the nitrogen atom to form a substituted diphenylamine, which could then undergo cyclization to an acridine derivative. nih.gov The synthesis of 2-methyl-9-substituted acridines has been reported, starting from p-toluidine, indicating that the methyl group is compatible with such cyclization strategies.

Other Heterocyclic Systems:

Pictet-Spengler Reaction: This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. name-reaction.comwikipedia.orgnrochemistry.comnih.govjk-sci.com While the starting material is not a β-arylethylamine, it could potentially be modified to incorporate the necessary ethylamine side chain, which would then allow for a Pictet-Spengler-type cyclization to form a tetrahydroisoquinoline-like fused system.

The following table summarizes potential cyclization reactions for forming fused heterocyclic systems from this compound or its derivatives:

| Heterocyclic System | Reaction Name | General Reactants | Potential Product from this compound Scaffold |

| Quinoline | Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, acid | 8-Adamantyl-6-methyl-substituted quinoline |

| Quinoline | Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidizing agent | 8-Adamantyl-6-methylquinoline |

| Quinoline | Friedländer Synthesis | 2-Aminoaryl ketone, active methylene compound | (Requires prior modification of the starting material) Substituted quinoline |

| Acridine | Bernthsen Synthesis | Diphenylamine, carboxylic acid, ZnCl₂ | (Requires N-arylation first) Substituted 9-alkyl/aryl-2-adamantyl-x-methylacridine |

It is important to note that the steric bulk of the 4-adamantyl group could present challenges in these cyclization reactions, potentially requiring more forcing reaction conditions or leading to lower yields compared to less substituted anilines. However, this same steric influence could also be exploited to control regioselectivity in certain cyclization pathways.

Advanced Applications in Materials and Supramolecular Chemistry

Design and Synthesis of Ligands for Coordination Chemistry

The primary amine group of 4-Adamantan-1-yl-2-methyl-phenylamine serves as a versatile synthetic handle for creating a wide array of multidentate ligands. Through established chemical transformations, the amine can be converted into imines, amides, or incorporated into larger heterocyclic systems such as triazoles or imidazoles, which are excellent coordinating agents for various metal ions. nih.govmdpi.comresearchgate.net The design of these ligands often focuses on positioning nitrogen, oxygen, or sulfur donor atoms in a specific spatial arrangement to achieve selective binding with transition metals. researchgate.nethud.ac.uk The presence of the adamantyl group is a key design element, influencing not only the steric environment around the metal center but also the solubility and crystallinity of the resulting metal complexes.

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Ligands derived from this compound are promising candidates for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.govmdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands, forming porous, high-surface-area structures. nih.govresearchgate.net Amine-functionalized ligands are particularly valuable in MOF synthesis for their ability to impart basicity to the framework, which can enhance interactions with specific guest molecules like carbon dioxide. rsc.org

The rigid and bulky nature of the adamantane (B196018) group can act as a template or pillar, influencing the topology and pore dimensions of the resulting framework. nih.gov For instance, adamantane-dicarboxylate ligands have been used to create layered coordination polymers. researchgate.net By transforming this compound into a dicarboxylic acid or a dipyridyl-type ligand, it could be employed as a linker to assemble novel 2D or 3D frameworks with metals such as zinc(II), copper(II), or cadmium(II). nih.govmdpi.com The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, or sensing, where the interpenetration of the framework, influenced by the ligand's shape, can tune the material's luminescent properties for selective guest recognition. nih.gov

Modulation of Metal Complex Properties through Adamantane Sterics

The adamantane moiety exerts significant steric influence on the properties of metal complexes. Its bulky, three-dimensional structure can create a protected pocket around the metal center, influencing the coordination number and geometry. nih.gov This steric hindrance can prevent the close approach of other molecules, thereby stabilizing the complex against decomposition or unwanted side reactions.

Engineering Functionalized Polymers and Oligomers

The amine functionality of this compound allows for its incorporation into various polymer architectures. It can be used as a monomer in polymerization reactions or grafted onto existing polymer backbones through post-polymerization modification techniques. nih.gov For instance, poly(2-oxazoline)s bearing pendant ester groups can be quantitatively converted into adamantane-functionalized amides, yielding polymers with precisely controlled compositions. nih.gov

The incorporation of the adamantyl group imparts unique properties to the resulting polymers. As a bulky, hydrophobic side chain, it can significantly alter the polymer's solubility and thermal characteristics, such as its glass transition temperature. This functionalization is particularly relevant in the development of stimuli-responsive materials. For example, polymers functionalized with adamantane have been shown to exhibit tunable lower critical solution temperature (LCST) behavior, which can be modulated through molecular recognition events. nih.gov Such materials are of interest for applications in drug delivery, tissue engineering, and sensing. nih.govresearchgate.net Furthermore, adamantane's inherent stability makes it a useful component for creating robust polymers for specialized applications.

Investigation of Supramolecular Assembly and Host-Guest Chemistry

The adamantane group is a classic building block in supramolecular chemistry due to its well-defined size, shape, and hydrophobicity. mdpi.commdpi.com These features make this compound an excellent candidate for studying non-covalent interactions that govern molecular recognition and self-assembly. numberanalytics.com Host-guest chemistry, a central concept in this field, involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule. mdpi.comnih.gov

Formation of Inclusion Complexes with Cyclodextrins and Other Hosts

The adamantyl moiety is renowned for its strong binding affinity with the hydrophobic cavity of cyclodextrins (CDs), a family of cyclic oligosaccharides. mdpi.commdpi.com The interior of the CD torus provides a perfect microenvironment for the nonpolar adamantane group, leading to the spontaneous formation of stable host-guest inclusion complexes in aqueous solutions. nih.govmdpi.com This interaction is primarily driven by the hydrophobic effect.

The binding between adamantane derivatives and β-cyclodextrin (β-CD), which has a suitably sized cavity, is particularly strong, with high association constants. mdpi.commdpi.com The formation of these inclusion complexes can dramatically alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility and stability. nih.gov This principle is widely exploited in various fields, including drug delivery and the creation of stimuli-responsive materials. researchgate.net For example, polymers functionalized with adamantane can be cross-linked non-covalently using bifunctional cyclodextrin (B1172386) linkers to form self-healing hydrogels.

| Guest Molecule | Host Molecule | Association Constant (K) (M⁻¹) | Technique |

| Adamantane-Alexa 488 | β-Cyclodextrin | 5.2 x 10⁴ | Fluorescence Correlation Spectroscopy |

| Adamantane derivatives | β-Cyclodextrin | ~10² - 10⁴ | Various |

| Adamantan-1-amine | β-Cyclodextrin | - | X-ray Crystallography |

This table presents representative data for the interaction between various adamantane derivatives and cyclodextrin hosts to illustrate the strength and nature of the inclusion complex formation. The exact constant for this compound would require experimental determination. mdpi.comnih.govmdpi.com

Self-Assembly Driven by Non-Covalent Interactions

Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent interactions. rsc.org These interactions, though individually weak, collectively direct the formation of complex architectures. numberanalytics.comnih.gov Key interactions include hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects. researchgate.netnumberanalytics.com

Molecules like this compound can participate in self-assembly through multiple mechanisms. The phenyl rings can engage in π-π stacking, while the amine group is capable of forming hydrogen bonds. The dominant driving force, however, is often the hydrophobic interaction involving the bulky adamantane groups, which tend to aggregate in aqueous environments to minimize their contact with water. The rigid and well-defined shape of the adamantane cage can act as a structural director, promoting the formation of ordered assemblies rather than amorphous aggregates. nih.gov This controlled aggregation is fundamental to the bottom-up fabrication of novel nanomaterials and functional supramolecular systems. researchgate.netnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of adamantane-containing amines has traditionally relied on methods that can be harsh or lack efficiency. rsc.org Future research will likely focus on developing more sustainable and versatile synthetic pathways to 4-Adamantan-1-yl-2-methyl-phenylamine and its derivatives.

A primary area of development is the advancement of catalytic cross-coupling reactions. While classical methods like Friedel-Crafts alkylations have been used for attaching aryl groups to adamantane (B196018), they often require stoichiometric amounts of Lewis acids and can lead to mixtures of products. rsc.org Modern catalytic systems, such as copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations, offer milder and more selective alternatives for forming the crucial C-N bond between the adamantane and phenylamine moieties. mdpi.com Future work could optimize these reactions specifically for sterically hindered substrates like this compound, exploring new ligands and catalyst systems to improve yields and reduce waste.

Another promising frontier is the application of C-H functionalization. Recent breakthroughs in photoredox and hydrogen-atom transfer (HAT) catalysis have enabled the direct functionalization of strong, unactivated C-H bonds on adamantane. amazonaws.comacs.orgresearchgate.net Applying these strategies could allow for the late-stage modification of the adamantane cage or the methyl group on the phenyl ring, providing access to a wide array of novel derivatives that are otherwise difficult to synthesize. This approach offers high chemoselectivity and avoids the need for pre-functionalized starting materials, aligning with the principles of green chemistry. amazonaws.com

| Synthetic Approach | Description | Potential Advantages | Key Research Focus |

| Catalytic Cross-Coupling | Use of copper or palladium catalysts to form the C(aryl)-N bond. mdpi.com | Milder reaction conditions, higher selectivity, and broader functional group tolerance compared to classical methods. | Development of specialized ligands for sterically demanding adamantyl substrates; exploring nanoparticle catalysts. |

| C-H Functionalization | Direct conversion of C-H bonds on the adamantane or phenyl moiety to C-C or C-heteroatom bonds using photoredox or HAT catalysis. amazonaws.comacs.org | High atom economy, access to novel derivatives, late-stage modification capabilities. | Identifying catalyst systems with high regioselectivity for specific C-H bonds on the target molecule. |

| Flow Chemistry Synthesis | Performing synthetic steps in a continuous flow reactor. | Improved heat and mass transfer, enhanced safety, potential for automation and scalability. | Adapting existing batch syntheses to continuous flow processes for improved efficiency and purity. |

Integration with Advanced Spectroscopic and Imaging Techniques for in situ Studies

While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, future research will benefit from the integration of more advanced methods for real-time, in situ analysis. wikipedia.orgnih.govresearchgate.net These techniques can provide deep insights into reaction mechanisms, kinetics, and the transient intermediates involved in the synthesis and reactivity of this compound.

Advanced mass spectrometry techniques, such as those involving Auger electron-ion coincidence, can be employed to study the fragmentation dynamics of the molecule in detail. researchgate.net This information is valuable for understanding its stability and potential degradation pathways. For reaction monitoring, in situ spectroscopic methods like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy could be used to track the concentration of reactants, intermediates, and products in real-time without the need for sampling.

Furthermore, there is an opportunity to design derivatives of this compound with tailored optical properties for use in imaging. While functionalization often quenches the natural fluorescence of diamondoids, specific modifications could lead to new fluorescent probes. acs.org Research could focus on synthesizing derivatives that can be used in fluorescence microscopy to visualize biological systems or materials, leveraging the unique lipophilic and steric properties of the adamantyl group to control localization and interactions.

Exploration of New Chemical Reactivities and Catalytic Applications

The chemical reactivity of this compound is not yet fully explored. The secondary amine provides a reactive handle for a variety of transformations, including N-alkylation, N-arylation, and acylation, to produce a library of new compounds. The aromatic ring is also susceptible to electrophilic substitution, allowing for further functionalization.

A significant emerging trend is the use of adamantane derivatives as structural components in catalysis. The bulky adamantyl group can act as a sterically directing moiety in catalyst design. Future research could investigate this compound as a precursor to novel ligands for transition-metal catalysis. By coordinating a metal center through the amine nitrogen or a functional group appended to the phenyl ring, the adamantane cage could create a specific steric environment around the metal, potentially leading to high selectivity in catalytic transformations such as asymmetric hydrogenation or cross-coupling reactions.

Additionally, the compound could be explored as an organocatalyst. Amine-based catalysts are widely used in organic synthesis, and the unique steric and electronic properties conferred by the adamantyl and methylphenyl groups could lead to novel catalytic activities and selectivities.

| Potential Application Area | Description | Rationale | Research Goal |

| Ligand Synthesis | Use as a scaffold to create new ligands for transition-metal catalysts. | The bulky adamantyl group can enforce specific geometries and create a sterically hindered pocket around a metal center. | To develop catalysts with enhanced selectivity (e.g., regioselectivity, enantioselectivity) for challenging organic transformations. |

| Organocatalysis | Employment as a base catalyst or after conversion to a chiral derivative. | The amine functionality is a known catalytic motif, and the adamantyl group can influence the transition state of a reaction. | To discover new organocatalytic reactions or improve the efficiency and selectivity of existing ones. |

| Materials Science | Incorporation into polymer backbones or as a functional additive. | The rigid and thermally stable adamantane cage can improve the physical properties of materials. wikipedia.org | To create new polymers or materials with enhanced thermal stability, rigidity, or specific surface properties. |

Computational Design of Adamantane-Substituted Phenylamines with Tailored Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding experimental work. doi.org This approach is increasingly being used to design adamantane derivatives with specific, tailored characteristics. mdpi.com Future research on this compound will heavily leverage computational modeling to accelerate the discovery of new applications.

By systematically modifying the structure in silico—for example, by changing the substitution pattern on the phenyl ring or adding functional groups to the adamantane cage—researchers can calculate a variety of properties. These include electronic properties (such as HOMO-LUMO gaps, which relate to reactivity and optical behavior), structural parameters (bond lengths and angles), and thermodynamic stability. mdpi.com This computational screening can identify promising candidate molecules for specific applications before any synthetic work is undertaken, saving significant time and resources.

For instance, computational models could be used to design derivatives with optimized electronic properties to act as more efficient ligands in catalysis. Similarly, DFT calculations could predict how structural changes would affect the molecule's reactivity in C-H activation or its binding affinity to a target protein, guiding the synthesis of new functional molecules. doi.org

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO energies), molecular geometry, vibrational frequencies, reaction energies. mdpi.com | Predicting reactivity, screening for desired electronic or optical properties, guiding the design of new catalysts. |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects, transport properties. | Understanding how the molecule behaves in solution and interacts with other molecules or surfaces. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or biological activity. | Designing derivatives with enhanced performance for a specific application based on predictive models. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Adamantan-1-yl-2-methyl-phenylamine, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer : A common approach involves reductive amination of Schiff bases derived from adamantane-containing aldehydes. For example, reacting an adamantane derivative with a substituted benzaldehyde under anhydrous conditions, followed by reduction with NaBH₄ in methanol, yields the target amine. Solvent choice (e.g., ethanol vs. dichloromethane) and acid catalysis (e.g., H₂SO₄) significantly affect reaction efficiency . Optimization of stoichiometry and reflux duration is critical to minimize side products like unreacted Schiff bases.

Q. How is structural characterization of adamantane-containing amines performed, and what spectroscopic techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of similar adamantane derivatives . For routine analysis, combine ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and adamantyl group integration) and GC-MS for purity assessment. FT-IR can verify amine N-H stretches (~3300 cm⁻¹) and aromatic C-H vibrations. Always cross-validate with elemental analysis to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen bonding ambiguities) in adamantane derivatives be resolved?

- Methodological Answer : Use software suites like SHELXL for refinement, particularly for resolving intramolecular hydrogen bonds (e.g., O–H⋯N interactions) that influence molecular conformation . For racemic mixtures, employ centrosymmetric space groups (e.g., P-1) and validate via Flack parameter analysis. Discrepancies in solvent inclusion (e.g., hemihydrates) require careful solvent masking during refinement .

Q. What strategies address conflicting bioactivity data for adamantane derivatives across pharmacological studies?

- Methodological Answer : Conduct systematic SAR studies by varying substituents on the phenyl ring and adamantane moiety. For example, replacing the methyl group with halogens or methoxy groups alters lipophilicity and receptor binding. Use in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to isolate variables. Cross-reference with crystallographic data to correlate bioactivity with molecular conformation .

Q. How can computational methods predict the stability and reactivity of this compound in complex reaction systems?

- Methodological Answer : Apply density functional theory (DFT) to model reaction intermediates, focusing on the adamantane cage’s steric effects and the amine’s nucleophilicity. Use molecular docking to simulate interactions with biological targets (e.g., viral ion channels). Validate predictions with kinetic studies (e.g., monitoring aminolysis resistance via HPLC) .

Data Analysis and Contradiction Management

Q. How should researchers handle contradictory results in adamantane derivative synthesis (e.g., unexpected stereochemistry or byproducts)?

- Methodological Answer : Employ tandem analytical techniques: LC-MS to identify byproducts (e.g., dimerization products) and 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities. For reproducibility, document solvent drying methods (e.g., molecular sieves) and oxygen-free environments, as moisture/air can trigger side reactions .

Q. What statistical approaches are recommended for analyzing dose-response data in adamantane-based drug candidates?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA to compare efficacy across derivatives, adjusting for batch effects (e.g., synthesis lot variability). For high-throughput data, apply false discovery rate (FDR) correction to mitigate Type I errors .

Experimental Design Considerations

Q. What controls are essential in biological assays for adamantane-containing amines to ensure specificity?

- Methodological Answer : Include positive controls (e.g., amantadine for antiviral assays) and negative controls (e.g., adamantane-free analogs). Use cell viability assays (e.g., MTT) to rule out cytotoxicity. For receptor-binding studies, employ competitive binding assays with radiolabeled ligands .

Q. How can researchers optimize reaction scalability for adamantane derivatives without compromising purity?

- Methodological Answer : Transition from batch to flow chemistry for exothermic reactions (e.g., NaBH₄ reductions). Use inline IR spectroscopy to monitor reaction progress. For purification, employ recrystallization in isooctane or column chromatography with silica gel modified with adamantane-selective ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.